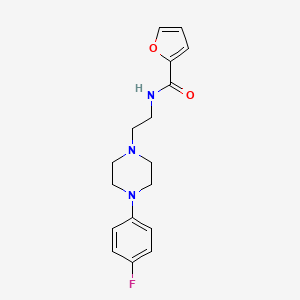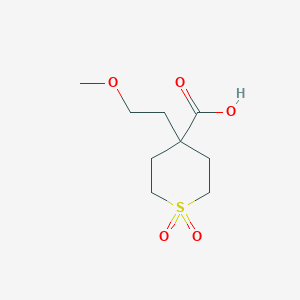
4-(2-Methoxyethyl)-1,1-dioxo-1Lambda(6)-thiane-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
-
m-Aryloxy Phenols
- Field : Chemistry, Material Science .
- Application : m-Aryloxy phenols have a wide range of applications, including as antioxidants, ultraviolet absorbers, and flame retardants. They are commonly used in the production of plastics, adhesives, and coatings due to their ability to improve these materials’ thermal stability and flame resistance .
- Methods : Many synthesis methods have been developed for phenol derivatives, with conventional strategies focusing on functionalizing and transforming functional groups around the aromatic ring .
- Results : m-Aryloxy phenols have been found to have potential biological activities, including anti-tumor and anti-inflammatory effects .
-
Poly(N,N-bis(2-methoxyethyl)acrylamide)
- Field : Polymer Science .
- Application : This polymer and its copolymers with water-soluble poly(N,N-disubstituted acrylamide) have thermoresponsive properties .
- Methods : These polymers are prepared using hydrosilylation-promoted group transfer polymerization .
- Results : The homo- and copolymer structures affected the thermoresponsive properties; the cloud point temperature (Tcp) increasing by decreasing the degree of polymerization (x) .
-
4-(2-methoxyethylcarbamoyl)phenylboronic acid
- Field : Organic Chemistry .
- Application : This compound is a boronic acid derivative. Boronic acids are commonly used in organic synthesis for Suzuki coupling, a type of cross-coupling reaction .
- Methods : The synthesis of boronic acids typically involves the reaction of organolithium or Grignard reagents with borate esters .
- Results : Boronic acids and their derivatives are versatile compounds in organic synthesis and medicinal chemistry .
-
Methoxyacetic acid
- Field : Organic Chemistry .
- Application : Methoxyacetic acid is a derivative of acetic acid. It can be understood as a methyl ether of glycolic acid .
- Methods : Methoxyacetic acid can be produced by the oxidation of methyl glycol with air or oxygen in the presence of platinum catalysts .
- Results : Methoxyacetic acid is a clear, colorless, viscous, and corrosive liquid with a pungent odor .
Safety And Hazards
Eigenschaften
IUPAC Name |
4-(2-methoxyethyl)-1,1-dioxothiane-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O5S/c1-14-5-2-9(8(10)11)3-6-15(12,13)7-4-9/h2-7H2,1H3,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOJVURCUNVXMSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC1(CCS(=O)(=O)CC1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Methoxyethyl)-1,1-dioxo-1Lambda(6)-thiane-4-carboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-3-(3-{[4-(trifluoromethyl)benzyl]oxy}phenyl)-2-propenoic acid](/img/structure/B2676772.png)
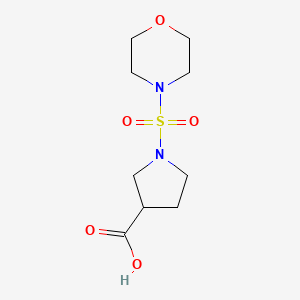
![N-(1-cyanocyclopentyl)-2-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]acetamide](/img/structure/B2676776.png)
![4-(3-chlorophenyl)-N-[4-(propan-2-yl)phenyl]-1H-1,2,3-triazole-5-carboxamide](/img/structure/B2676777.png)
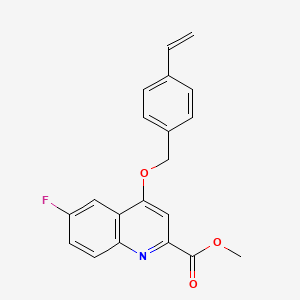
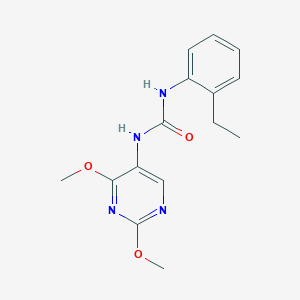
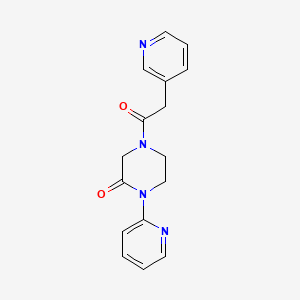
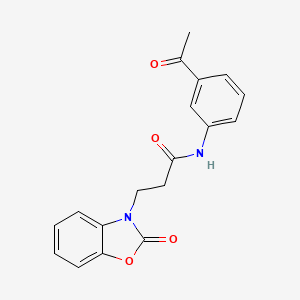
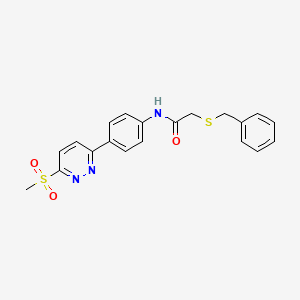
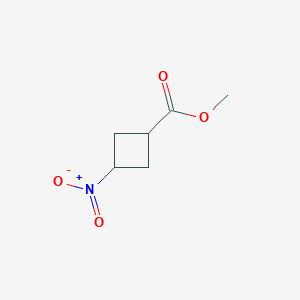
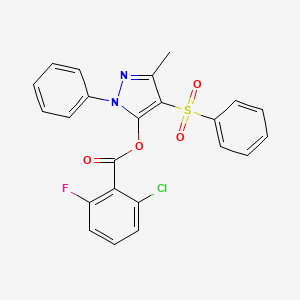
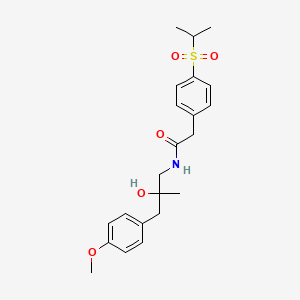
![2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-phenylacetamide](/img/structure/B2676794.png)
